tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate

Medicinal Chemistry Physicochemical Property Optimization Drug-likeness Assessment

This polyfunctional indole features a C3-bromine for cross-coupling, an N-Boc protecting group for orthogonal deprotection, and a C6-methoxy substituent that reduces LogP to 3.9 and increases TPSA (40.5 Ų) compared to non-methoxylated analogs, improving aqueous solubility for CNS and anti-infective drug development. The 6-OMe group also activates the 2-position for electrophilic substitution, enabling access to 2-arylindole scaffolds not readily available from simpler 3-bromoindoles. Commercial availability at ≥95% purity with batch-specific QC (NMR, HPLC) ensures reliable scale-up performance.

Molecular Formula C14H16BrNO3
Molecular Weight 326.19 g/mol
Cat. No. B7979994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate
Molecular FormulaC14H16BrNO3
Molecular Weight326.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)Br
InChIInChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-11(15)10-6-5-9(18-4)7-12(10)16/h5-8H,1-4H3
InChIKeyCSVWNXNEBXGVSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate – A Dual-Functionalized Indole Scaffold for Divergent Synthesis


tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate (CAS: 1823499-34-8, MW: 326.19 g/mol) is a polyfunctional indole derivative incorporating three orthogonal reactive handles: a C3-bromine atom for cross-coupling and nucleophilic displacement, an N-Boc protecting group for orthogonal amine deprotection, and a C6-methoxy substituent that modulates electronic density and solubility [1]. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, with standard commercial purities of 95–98% .

Why Generic Substitution Fails for tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate


While the indole core is a common motif, the specific combination of a C3-bromine, a C6-methoxy, and an N-Boc protecting group in this molecule is not interchangeable with simpler analogs such as 1-Boc-3-bromoindole (CAS 143259-56-7) or 3-bromo-6-methoxy-1H-indole (CAS 1388064-19-4). The 6-methoxy substituent significantly alters regioselectivity in electrophilic substitutions [1] and influences physicochemical properties (LogP, TPSA) relevant to both synthetic handling and biological activity [2]. The Boc group is essential for orthogonal protection strategies in multistep syntheses; its absence leads to competing N-alkylation or undesired reactivity. Substitution with other halogenated indoles may compromise cross-coupling efficiency or alter the electronic landscape for subsequent transformations. The following quantitative evidence delineates the specific differentiators that govern selection of this compound over its closest comparators.

Quantitative Differentiation: tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate vs. Closest Analogs


Enhanced Polarity and Reduced Lipophilicity via 6-Methoxy Substitution

The 6-methoxy group increases topological polar surface area (TPSA) and decreases lipophilicity compared to the non-methoxylated analog 1-Boc-3-bromoindole [1][2]. This modulation can improve aqueous solubility and reduce off-target membrane partitioning.

Medicinal Chemistry Physicochemical Property Optimization Drug-likeness Assessment

Altered Regioselectivity in Electrophilic Substitution Due to 6-Methoxy Activation

In 6-methoxyindoles, direct electrophilic substitution at the 2-position becomes a significantly competitive process, whereas in unsubstituted indoles substitution occurs predominantly at the 3-position [1]. This electronic bias is retained in the N-Boc protected 3-bromo derivative, enabling divergent synthetic routes not accessible with non-methoxylated analogs.

Synthetic Methodology Reaction Design Regioselective Functionalization

Orthogonal Protection Enables Sequential Functionalization Without Competing N-Alkylation

The N-Boc group provides acid-labile protection orthogonal to the C3-bromine handle. In contrast, unprotected 3-bromo-6-methoxy-1H-indole (CAS 1388064-19-4) undergoes competitive N-alkylation under basic conditions, reducing yields in alkylation or cross-coupling sequences [1]. The Boc group can be cleanly removed with TFA/DCM without affecting the 6-methoxy or C3-bromine functionalities.

Protecting Group Strategy Multistep Synthesis Peptide/Peptidomimetic Chemistry

Commercial Purity and Batch-to-Batch Consistency

Reputable vendors supply tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate with a guaranteed minimum purity of 95% , with some offering 98% purity grades . Analytical data (NMR, HPLC, GC) are available per batch, ensuring consistent performance in sensitive catalytic reactions.

Quality Control Procurement Specification Reproducible Synthesis

Optimal Application Scenarios for tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate


Medicinal Chemistry: Lead Optimization Requiring Balanced Potency and Solubility

The compound's reduced LogP (3.9 vs. 4.19) and increased TPSA (40.5 Ų vs. 31.2 Ų) relative to non-methoxylated analogs [1][2] make it a superior starting material for constructing drug-like molecules with improved aqueous solubility. This is particularly valuable in CNS or anti-infective programs where excessive lipophilicity is a common attrition driver.

Synthetic Methodology: Divergent Synthesis of 2- vs. 3-Substituted Indoles

The 6-methoxy group activates the indole nucleus such that electrophilic substitution at the 2-position becomes competitive [1]. Researchers can exploit this altered regioselectivity to prepare 2-aryl/heteroaryl indoles via Suzuki-Miyaura coupling at C3 followed by electrophilic functionalization at C2, accessing scaffolds that are challenging to obtain from simpler 3-bromoindoles.

Multistep Total Synthesis: Orthogonal Protection for Sequential C–N and C–C Bond Formation

The N-Boc group remains intact under cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig) and can be selectively removed with mild acid (TFA) [1]. This orthogonality allows chemists to perform C3-functionalization first, deprotect the indole NH, and then install a second substituent via N-alkylation or acylation, all without compromising yield due to competing side reactions.

Pharmaceutical Process Development: Scalable Intermediate with High Batch Consistency

Commercial availability at ≥95% purity with batch-specific QC data (NMR, HPLC, GC) [1][2] ensures that process chemists can rely on consistent performance in scale-up campaigns. The solid physical form facilitates accurate weighing and handling in kilogram-scale reactions, reducing variability in pilot plant operations.

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